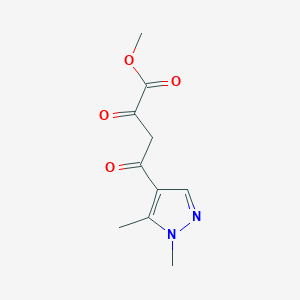

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

カタログ番号 B2645717

CAS番号:

1005585-96-5

分子量: 224.216

InChIキー: YSKLBCNATJWVRL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . Physical And Chemical Properties Analysis

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” has a molecular weight of 191.24 and is a powder at room temperature .科学的研究の応用

- Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. Some hydrazine-coupled pyrazoles have demonstrated potent antileishmanial activity. For instance, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

- Compounds 14 and 15 from this class showed significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, making it a promising candidate for antimalarial drug development .

- Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate serves as a useful reagent for Suzuki-Miyaura cross-couplings. These reactions enable the synthesis of complex organic molecules by coupling aryl or vinyl boronic acids with aryl or vinyl halides .

- This compound participates in asymmetric hydrogenation reactions catalyzed by ruthenium complexes. Such reactions yield chiral products with high enantioselectivity, valuable in pharmaceutical and fine chemical synthesis .

- Examples include inhibitors for Janus Kinase 2 (JAK2), c-MET, ALK, and Acetyl-CoA carboxylase. These enzymes play crucial roles in signaling pathways and metabolic processes .

Antileishmanial Activity

Antimalarial Properties

Suzuki-Miyaura Cross-Coupling Reagent

Ruthenium-Catalyzed Asymmetric Hydrogenation

Inhibitors for Protein Kinases and Enzymes

Biological Studies and Chemical Biology

作用機序

特性

IUPAC Name |

methyl 4-(1,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-6-7(5-11-12(6)2)8(13)4-9(14)10(15)16-3/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLBCNATJWVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

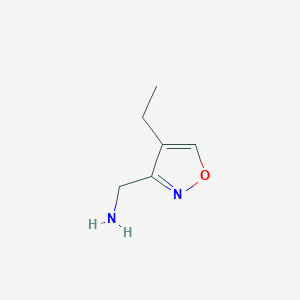

(4-Ethyl-1,2-oxazol-3-yl)methanamine

1784891-43-5

![3-(2-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645635.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)